molecular formula C7H9BrN2O3S B13917894 N-(6-Bromo-2-methoxy-3-pyridinyl)methanesulfonamide

N-(6-Bromo-2-methoxy-3-pyridinyl)methanesulfonamide

Cat. No.: B13917894
M. Wt: 281.13 g/mol
InChI Key: WLEAOXIOICTESA-UHFFFAOYSA-N
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Description

N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide typically involves the reaction of 6-bromo-2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and methoxy group can also participate in various non-covalent interactions, such as hydrophobic interactions and van der Waals forces, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the bromine atom and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .

Properties

Molecular Formula

C7H9BrN2O3S

Molecular Weight

281.13 g/mol

IUPAC Name

N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H9BrN2O3S/c1-13-7-5(10-14(2,11)12)3-4-6(8)9-7/h3-4,10H,1-2H3

InChI Key

WLEAOXIOICTESA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)NS(=O)(=O)C

Origin of Product

United States

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